An In-depth Technical Guide to (S)-1-(Thiazol-2-YL)ethanamine: A Cornerstone for Chiral Drug Development
An In-depth Technical Guide to (S)-1-(Thiazol-2-YL)ethanamine: A Cornerstone for Chiral Drug Development
Introduction: The Significance of Chiral Amines and the Thiazole Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity and pharmacokinetic profiles. Among these, chiral amines and heterocyclic scaffolds, particularly the thiazole ring, have emerged as privileged structures. More than 80% of all drugs and drug candidates contain amine functionality, many of which are chiral and can be challenging to prepare.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various functional groups and is found in numerous natural products and approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[2][3][4][5]
(S)-1-(Thiazol-2-YL)ethanamine represents a convergence of these two critical pharmacophores. It is a chiral building block that provides a specific three-dimensional orientation for molecular interactions with biological targets, which is crucial for efficacy and reducing off-target effects.[] Its utility as a key intermediate is exemplified in the synthesis of several blockbuster drugs, making a comprehensive understanding of its properties, synthesis, and application indispensable for researchers in drug development. This guide provides an in-depth technical overview of (S)-1-(Thiazol-2-YL)ethanamine, from its fundamental chemical properties to its role in the synthesis of complex active pharmaceutical ingredients (APIs).
Section 1: Physicochemical Properties and Stereochemistry
The defining feature of (S)-1-(Thiazol-2-YL)ethanamine is its stereochemistry. The "(S)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom, which is directly attached to the thiazole ring, an amino group, a methyl group, and a hydrogen atom. This precise stereoconfiguration is critical for its biological activity when incorporated into a larger drug molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | [7] |
| Molecular Weight | 128.20 g/mol | [7] |
| Appearance | White crystalline solid (as hydrochloride salt) | [8] |
| Solubility | Soluble in water and ethanol (as hydrochloride salt) | [8] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [7] |
| Predicted LogP | 1.1628 | [7] |
The thiazole ring itself is an electron-rich aromatic system that can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking. The primary amine group is basic and serves as a key site for salt formation or for covalent linkage to other molecular fragments.
Section 2: Strategies for Asymmetric Synthesis and Chiral Resolution
The production of enantiomerically pure (S)-1-(Thiazol-2-YL)ethanamine is a critical step in the synthesis of drugs that incorporate this moiety. There are two primary strategies to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired (S)-enantiomer directly, avoiding the loss of 50% of the material inherent in resolution methods.[9][10] One of the most powerful methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries or reagents. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the synthesis of a wide variety of amines.[1]
A plausible asymmetric synthesis route involves the condensation of 2-acetylthiazole with a chiral sulfinamide, followed by stereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the sulfinyl group to yield the desired chiral amine.
Diagram 1: Asymmetric Synthesis Workflow
Caption: Ritonavir inhibits HIV protease, preventing the cleavage of Gag-Pol polyproteins.
Conclusion
(S)-1-(Thiazol-2-YL)ethanamine is a high-value chiral building block that holds a significant position in the field of medicinal chemistry and drug development. Its unique combination of a stereochemically defined amine and a biologically active thiazole heterocycle makes it a sought-after intermediate for the synthesis of complex pharmaceuticals. A thorough understanding of its properties, stereoselective synthesis, and applications, as outlined in this guide, is essential for scientists and researchers aiming to develop novel and effective therapeutics. The continued exploration of new synthetic methodologies and the identification of novel applications for this versatile scaffold will undoubtedly contribute to the advancement of medicine.
References
- Ritonavir - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfm_64e-PvHahlFguQwt-kO81KrlLt1CmsklbVHfP-0GwD98ACLgds5eu6QVMGJ1t5SQrceionmmORtET6IVd5GbVyQIxKeem_lqOwUByfuD8T_-Hote8hWdzY7U-gUxjj2w==]
- Synthesis method of mirabegron - CN103193730A - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-LyJcfFmNPW6y0H3uFkiQKxnYxFDW2mehmoMPxlAJKK83lglvToHAEUdjg0zavpedP-8md_97ai5IdAcSktqxRmH18WRJvZ31BTgs8a7M_9UGd7_PzLC66ZzX0jKVewDQ-ZH_calPr2jy-ws=]
- Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method | Organic Process Research & Development - ACS Publications. [URL: https://doi.org/10.1021/acs.oprd.6b00249]
- Practical synthesis of Mirabegron - ResearchGate. [URL: https://www.researchgate.net/publication/308906972_Practical_synthesis_of_Mirabegron]
- An Improved Process For The Preparation Of Mirabegron - Quick Company. [URL: https://www.quickcompany.
- Practical synthesis of Mirabegron - JOCPR. [URL: https://www.jocpr.com/articles/practical-synthesis-of-mirabegron.pdf]
- RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [URL: https://www.gpatindia.com/ritonavir-synthesis-sar-mcq-structure-chemical-properties-and-therapeutic-uses/]
- Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm960040x]
- Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ritonavir]
- Ritonavir synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/155213-67-5.htm]
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828555/]
- Cas 947662-64-8,1-(Thiazol-2-yl)ethanamine HCl | lookchem. [URL: https://www.lookchem.com/cas-947/947662-64-8.html]
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29155410/]
- 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45480390]
- (R)-1-(thiazol-2-yl)ethanaMine hydrochloride - ChemBK. [URL: https://www.chembk.com/en/product/detail/144163-98-4]
- 432047-36-4 | 1-(Thiazol-2-yl)ethanamine - ChemScene. [URL: https://www.chemscene.com/products/1-(Thiazol-2-yl)ethanamine-CS-W008693.html]
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation | Request PDF - ResearchGate. [URL: https://www.researchgate.
- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES - Erbil Polytechnic University. [URL: https://staff.epu.edu.iq/sardasht.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [URL: https://www.hindawi.com/journals/jchem/2022/2908252/]
- Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- N-(Thiazol-2-yl)acetamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961131/]
- An Overview of Thiazole Derivatives and its Biological Activities. [URL: https://ijcrt.org/papers/IJCRT2309252.pdf]
- 1-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539167/]
- Chiral Resolution and Separation Services - BOC Sciences. [URL: https://www.bocsci.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8011985/]
- Chiral resolution - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Chiral_resolution.html]
- 2-Thiazolylethylamine | C5H8N2S | CID 87653 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiazolylethylamine]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1446]
- Synthesis of some thiazole and phthalazine compounds from schiff bases - Acta Scientific. [URL: https://actascientific.com/ASMS/pdf/ASMS-03-0130.pdf]
- Chiral Resolution Screening | Solid State - Onyx Scientific. [URL: https://www.onyx-scientific.
- Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. [URL: https://ellman.chem.yale.edu/research/asymmetric-synthesis-amines]
- Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0207_E.pdf]
- Asymmetric synthesis of novel (1H-benzo[d]imidazol -2-ylthio) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23614279/]
- Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23776083/]
- Asymmetric aza-Mannich Addition: Synthesis of Modified Chiral 2-(ethylthio)-thiazolone Derivatives With Anticancer Potency - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21344918/]
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Chiral_resolution [chemeurope.com]
